molecular formula C21H33N5O B5211482 2-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine

2-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine

Cat. No.: B5211482
M. Wt: 371.5 g/mol
InChI Key: VQJRSGNDIOCUNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine, also known as CPP, is a chemical compound that has been widely used in scientific research. CPP is a potent and selective inhibitor of protein kinase CK2, which is a key regulator of many cellular processes.

Mechanism of Action

2-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine is a potent and selective inhibitor of protein kinase CK2. It binds to the ATP-binding site of CK2 and prevents the transfer of phosphate groups to target proteins. This leads to a decrease in CK2 activity and downstream effects on cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cells, this compound has been shown to inhibit cell growth and induce apoptosis. In animal models, this compound has been shown to have anti-tumor effects and to improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine in lab experiments is its potency and selectivity for CK2. This allows researchers to specifically target CK2 and study its effects on cellular processes. However, one limitation of using this compound is its potential toxicity, as it can inhibit other kinases at high concentrations.

Future Directions

There are many future directions for research involving 2-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine. One area of interest is the role of CK2 in neurodegenerative diseases, as CK2 has been implicated in the pathogenesis of Alzheimer's disease and Parkinson's disease. Another area of interest is the development of more potent and selective CK2 inhibitors, as current inhibitors like this compound have limitations in terms of toxicity and selectivity. Overall, this compound and other CK2 inhibitors have the potential to be powerful tools for studying CK2 and its role in disease.

Synthesis Methods

2-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine can be synthesized using a variety of methods. One common method involves the reaction of 4-methyl-6-(1-piperidinyl)pyrimidine with cyclohexyl isocyanate in the presence of a piperazine catalyst. The resulting product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

2-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine has been widely used in scientific research as a tool to study the function of protein kinase CK2. CK2 is involved in many cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting CK2 with this compound, researchers can study the effects of CK2 inhibition on these processes. This compound has also been used as a tool to study the role of CK2 in cancer, as CK2 is overexpressed in many types of cancer.

Properties

IUPAC Name

cyclohexyl-[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N5O/c1-17-16-19(24-10-6-3-7-11-24)23-21(22-17)26-14-12-25(13-15-26)20(27)18-8-4-2-5-9-18/h16,18H,2-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQJRSGNDIOCUNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3CCCCC3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.